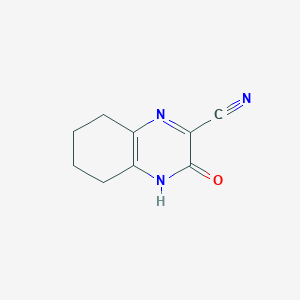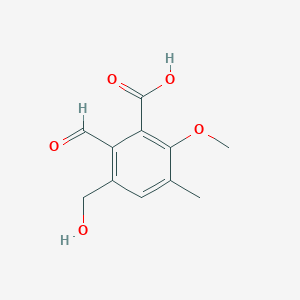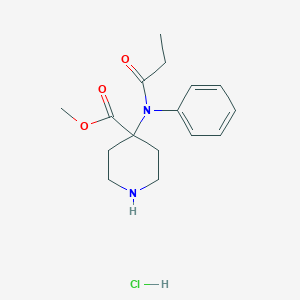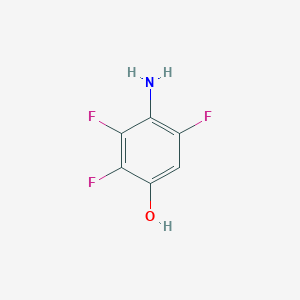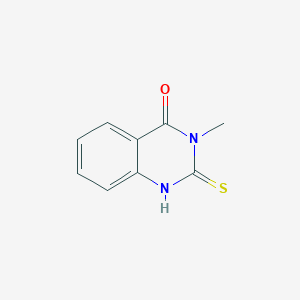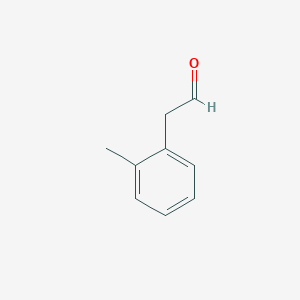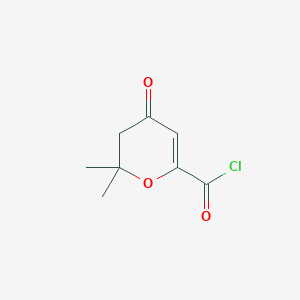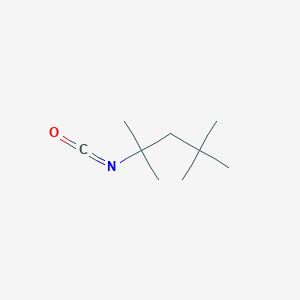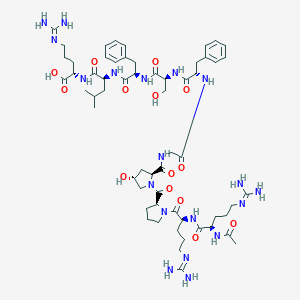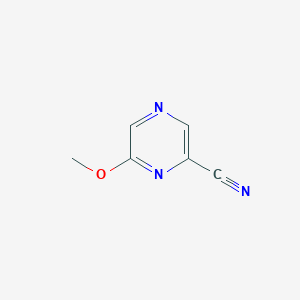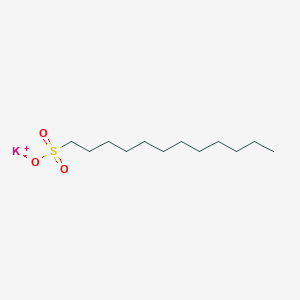
Potassium dodecane-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium dodecane-1-sulphonate (PDS) is a colorless and odorless compound that is widely used in scientific research. It is a surfactant that is commonly used in biochemistry, molecular biology, and other related fields. PDS is known for its ability to interact with biological membranes, proteins, and nucleic acids.
Mecanismo De Acción
Potassium dodecane-1-sulphonate exerts its effects by disrupting the structure and function of biological membranes. It interacts with the hydrophobic regions of the membrane, causing the lipids to become disordered and the membrane to become more permeable. Potassium dodecane-1-sulphonate also interacts with proteins and nucleic acids, altering their conformations and functions.
Efectos Bioquímicos Y Fisiológicos
Potassium dodecane-1-sulphonate has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance the activity of enzymes, increase the permeability of membranes, and promote the uptake of nutrients by cells. Potassium dodecane-1-sulphonate has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Potassium dodecane-1-sulphonate in lab experiments include its ability to disrupt membranes and solubilize biological molecules. Potassium dodecane-1-sulphonate is also relatively inexpensive and easy to use. However, Potassium dodecane-1-sulphonate has some limitations, including its potential toxicity to cells and its tendency to denature proteins.
Direcciones Futuras
There are many future directions for research involving Potassium dodecane-1-sulphonate. One area of interest is the development of new surfactants that are more effective and less toxic than Potassium dodecane-1-sulphonate. Another area of interest is the use of Potassium dodecane-1-sulphonate in drug delivery systems, where it could be used to enhance the uptake and efficacy of drugs. Finally, Potassium dodecane-1-sulphonate could be used in the development of new antimicrobial agents, where it could be used to disrupt the membranes of bacteria and fungi.
Métodos De Síntesis
Potassium dodecane-1-sulphonate can be synthesized through a simple reaction between dodecyl alcohol and sulfuric acid. The reaction proceeds through a series of steps, including esterification, sulfonation, and neutralization. The resulting product is a white crystalline powder that is then dissolved in potassium hydroxide to form the potassium salt of Potassium dodecane-1-sulphonate.
Aplicaciones Científicas De Investigación
Potassium dodecane-1-sulphonate is widely used in scientific research as a surfactant and membrane-disrupting agent. It is commonly used in the study of membrane proteins, lipids, and nucleic acids. Potassium dodecane-1-sulphonate is also used in the purification and isolation of biological molecules. In addition, Potassium dodecane-1-sulphonate is used as a detergent in the preparation of biological samples for analysis.
Propiedades
Número CAS |
1643-21-6 |
|---|---|
Nombre del producto |
Potassium dodecane-1-sulphonate |
Fórmula molecular |
C12H25KO3S |
Peso molecular |
288.49 g/mol |
Nombre IUPAC |
potassium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
LQAZPMXASFNKCD-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |
SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |
Otros números CAS |
1643-21-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



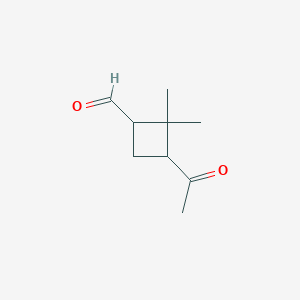
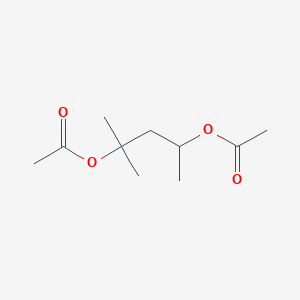
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
